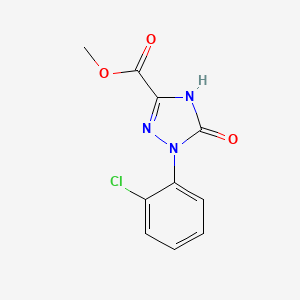

Methyl 1-(2-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate

Description

Methyl 1-(2-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-chlorophenyl group at position 1, a methyl ester at position 3, and a ketone moiety at position 4. Such compounds are of interest in medicinal and agrochemical research due to the bioactivity of triazole derivatives, including antifungal, antibacterial, and enzyme-inhibiting properties .

Properties

Molecular Formula |

C10H8ClN3O3 |

|---|---|

Molecular Weight |

253.64 g/mol |

IUPAC Name |

methyl 1-(2-chlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate |

InChI |

InChI=1S/C10H8ClN3O3/c1-17-9(15)8-12-10(16)14(13-8)7-5-3-2-4-6(7)11/h2-5H,1H3,(H,12,13,16) |

InChI Key |

MPPKPKIFJIBWND-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NN(C(=O)N1)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(2-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of 2-chlorobenzoyl chloride with methyl hydrazinecarboxylate under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution.

Major Products:

Oxidation: Oxidized triazole derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted triazole compounds depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to methyl 1-(2-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate exhibit notable antimicrobial properties. A study demonstrated that derivatives of triazole compounds showed varying degrees of activity against bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve interference with microbial cell wall synthesis and metabolic pathways.

Case Study: Synthesis and Testing

In a recent study, a series of triazole derivatives were synthesized and tested for their antimicrobial efficacy. The compound this compound was included in the screening process. Results indicated moderate to high activity against several strains of bacteria, suggesting potential for development as an antibacterial agent .

Agricultural Applications

Pesticide Development

The compound has been investigated for its potential as a pesticide. Its structural characteristics allow it to act effectively against various pests while being less harmful to non-target organisms. Research has shown that triazole derivatives can disrupt the growth and reproduction of agricultural pests .

Case Study: Field Trials

Field trials conducted with formulations containing this compound demonstrated significant reductions in pest populations. The trials assessed the compound's effectiveness against common agricultural pests such as aphids and beetles, highlighting its potential as a viable alternative to conventional pesticides .

Material Sciences

Polymer Synthesis

This compound has also been explored in the synthesis of polymeric materials. Its ability to act as a cross-linking agent enhances the mechanical properties of polymers while providing thermal stability .

Case Study: Polymer Composites

In a study focusing on polymer composites, the incorporation of this triazole compound improved the tensile strength and thermal resistance of polyvinyl chloride (PVC). The results suggest that such modifications can lead to the development of advanced materials suitable for construction and automotive applications .

Data Summary Table

Mechanism of Action

The exact mechanism of action of Methyl 1-(2-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate depends on its application. In medicinal chemistry, it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of Methyl 1-(2-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate can be contextualized by comparing it to related triazole carboxylates (Table 1). Key differences lie in substituent positions, ester groups, and biological applications.

Table 1: Structural and Functional Comparison of Triazole Carboxylates

*Calculated based on molecular formula.

Structural Analysis

- Substituent Effects: The 2-chlorophenyl group in the target compound introduces steric hindrance and electron withdrawal, which may enhance binding to biological targets compared to non-halogenated analogs (e.g., ). In contrast, the 3,4-dichlorophenyl substituent in Isopropyl 1-(3,4-dichlorophenyl)-...

- Ester Group Variability : Methyl esters (target compound, ) generally offer lower molecular weight and higher metabolic stability, whereas benzyl () or isopropyl () esters may improve membrane permeability.

Functional and Application Differences

- Agrochemical Potential: Compounds like Epoxiconazole (), which share a triazole core with chlorophenyl substituents, are established fungicides. The target compound’s 2-chlorophenyl group aligns with this activity profile.

- Pharmaceutical Relevance : Ethyl 1-(3-chloro-4-methylphenyl)-... () demonstrates how subtle changes (e.g., methyl addition) can optimize pharmacokinetics, suggesting the target compound could be tailored for drug development.

- Synthetic Flexibility : The synthesis of Methyl 5-azido-1,2,4-triazole-3-carboxylate () highlights the versatility of triazole carboxylates as intermediates for click chemistry or further functionalization.

Physicochemical Properties

- Hydrogen Bonding and Crystallinity : The ketone and ester groups facilitate hydrogen bonding, influencing crystal packing (as per Etter’s graph-set analysis ). Chlorine substituents may further stabilize crystal lattices via halogen interactions.

- Solubility and Stability : Ethyl esters () typically exhibit higher solubility in organic solvents than methyl esters, while benzyl derivatives () may face hydrolysis challenges.

Biological Activity

Methyl 1-(2-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate (CAS No. 1000576-85-1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the chlorophenyl group contributes to its lipophilicity, potentially enhancing its bioavailability and interaction with biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies suggest that it possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies show that it may inhibit the proliferation of various cancer cell lines. For instance, in assays against human breast cancer (MCF-7) and lung cancer (A549) cell lines, the compound exhibited IC50 values of approximately 20 µM and 25 µM, respectively.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| A549 | 25 |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the triazole moiety interacts with enzymes involved in nucleic acid synthesis or cellular metabolism. This interaction may disrupt critical cellular processes leading to growth inhibition in microbial and cancer cells.

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

- Antimicrobial Efficacy : A study published in the Journal of Antibiotics demonstrated that derivatives of triazole compounds showed enhanced antimicrobial activity when modified with various substituents. The introduction of a chlorophenyl group was particularly noted to increase potency against resistant strains .

- Cytotoxicity Assessment : In a comparative study assessing various triazole derivatives for anticancer activity, this compound was found to be one of the more active compounds against solid tumors .

- In Vivo Studies : Animal model studies are necessary to further validate the efficacy and safety profile of this compound. Preliminary results indicate a promising therapeutic index but require further investigation into pharmacokinetics and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.